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Compound of Interest

Compound Name: A-485

Cat. No.: B605051 Get Quote

Technical Support Center: A-485
Optimizing Experiments and Minimizing Artifacts with the p300/CBP Inhibitor A-485

This guide provides researchers, scientists, and drug development professionals with essential

information, troubleshooting advice, and detailed protocols to effectively use A-485, a potent

and selective catalytic inhibitor of p300/CBP histone acetyltransferases (HATs), while

minimizing experimental artifacts.

Frequently Asked Questions (FAQs)
Q1: What is A-485 and what is its primary mechanism of action?

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT)

catalytic domains of the transcriptional co-activators p300 (KAT3A) and CBP (KAT3B).[1][2][3]

[4] It acts by competing with acetyl-CoA for the active site, thereby preventing the acetylation of

histone and non-histone protein substrates.[3][4][5] Its primary effect in cells is the reduction of

specific histone acetylation marks, notably H3K27ac and H3K18ac.[3][5][6]

Q2: What makes A-485 a good chemical probe?

A-485 is considered a high-quality chemical probe due to its potency, selectivity, and

demonstrated in-cell activity. It exhibits high selectivity for p300/CBP over other HATs and more

than 150 other non-epigenetic targets.[2] This specificity is crucial for attributing observed

biological effects directly to the inhibition of p300/CBP activity. An inactive control compound, A-

486, is also available to help distinguish on-target from off-target effects.[7]
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Q3: What are the recommended working concentrations and incubation times for A-485?

The optimal concentration and time will vary depending on the cell type and experimental

endpoint.

For inhibiting histone acetylation (e.g., H3K27ac): Effective concentrations (EC50) are often

in the sub-micromolar range (e.g., 73 nM in PC-3 cells).[8] A starting point for many cell lines

is between 0.5 µM and 5 µM.

For anti-proliferative effects: Higher concentrations or longer incubation times may be

needed. A-485 has shown selective anti-proliferative effects in specific cancer types like

hematological malignancies and androgen receptor-positive prostate cancer.[4]

Incubation Time: A significant reduction in H3K27ac can be observed in as little as 3-4 hours.

[1][3] For proliferation or downstream gene expression studies, 24 hours or longer may be

necessary.[1] A time-course experiment is always recommended.

Q4: How should I prepare and store A-485 stock solutions?

A-485 is soluble in DMSO and ethanol up to 100 mM. For cell culture experiments, prepare a

concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes to avoid

repeated freeze-thaw cycles, and store at -20°C.[8] When treating cells, ensure the final DMSO

concentration in the culture medium is low (typically <0.1%) and consistent across all

conditions, including the vehicle control.

Data Summary Tables
Table 1: In Vitro Potency of A-485

Target Enzyme/Domain IC50 Value

p300 HAT 60 nM[2][9][10]

p300-BHC Domain 9.8 nM[1][11]

CBP-BHC Domain 2.6 nM[1][7][11]

Table 2: Cellular Activity of A-485
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Cell Line Assay
Effective Concentration
(EC50/IC50)

PC-3 (Prostate Cancer) H3K27ac Reduction 73 nM[8]

WM2664 (Melanoma) H3K27ac Inhibition 0.59 µM[11]

SKMEL5 (Melanoma) H3K27ac Inhibition 0.93 µM[11]

A375 (Melanoma) H3K27ac Inhibition 0.96 µM[11]

Troubleshooting Guide
Problem 1: I don't see a decrease in my target histone acetylation mark (e.g., H3K27ac).

Is the compound active? Ensure the compound has been stored correctly in single-use

aliquots at -20°C. Perform a dose-response experiment to determine the optimal

concentration for your cell line, starting from 0.1 µM to 10 µM.

Is the incubation time sufficient? While effects can be seen in a few hours, some cell types

may require longer treatment. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours).

Is the antibody for Western blotting specific and sensitive? Validate your antibody using

positive and negative controls. Ensure your Western blot protocol is optimized for detecting

histone modifications.

Is the cell line sensitive? While A-485 reduces global H3K27ac in most cell lines, the

functional consequences, like effects on proliferation, can be cell-type specific.[3]

Problem 2: I'm observing high levels of cell toxicity or death.

Is the concentration too high? High concentrations of A-485 can lead to off-target effects or

general cytotoxicity. Perform a cell viability assay (e.g., MTS, MTT) alongside your primary

experiment to determine the toxicity threshold in your specific cell line.

Is the solvent (DMSO) concentration toxic? Ensure your vehicle control (DMSO alone) is run

at the same final concentration as your A-485-treated samples and that it shows no toxicity.
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Are you using the inactive control? Use the structurally related but inactive compound A-486

as a negative control to confirm that the observed toxicity is due to p300/CBP inhibition and

not an off-target effect of the chemical scaffold.[7]

Problem 3: My results are inconsistent between experiments.

Compound Stability: Avoid multiple freeze-thaw cycles of your A-485 stock solution. Prepare

fresh dilutions from a stock aliquot for each experiment.

Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth

phase at the time of treatment. Over-confluent or rapidly dividing cells can respond

differently.

Experimental Timing: Be precise with incubation times, especially for short-term treatments,

as the cellular response to HAT inhibition can be dynamic.

Experimental Protocols & Workflows
Visualizing the Mechanism of A-485

A-485

p300_CBP

 Inhibition

Click to download full resolution via product page

General Experimental Workflow
This workflow outlines the key steps for a typical cell-based experiment using A-485 to assess

its impact on histone acetylation.
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Protocol: Western Blot for H3K27 Acetylation
This protocol details how to measure changes in H3K27ac levels in cells treated with A-485.

Cell Culture and Treatment:

Plate cells (e.g., PC-3) at a density that ensures they are in a logarithmic growth phase

(60-80% confluency) at the time of harvest.

Treat cells with a range of A-485 concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for a

predetermined time (e.g., 4 hours). Include a DMSO-only vehicle control.

Histone Extraction:

Wash cells with ice-cold PBS.

Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer is often insufficient for complete

histone extraction). A common method is acid extraction.

Briefly: Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet nuclei, and

resuspend the nuclear pellet in 0.2 M H₂SO₄.

Incubate overnight at 4°C with rotation. Centrifuge to pellet debris and precipitate histones

from the supernatant using trichloroacetic acid (TCA).

Wash the histone pellet with ice-cold acetone and resuspend in water.

Protein Quantification and SDS-PAGE:

Quantify protein concentration using a BCA or Bradford assay.

Load equal amounts of protein (e.g., 10-20 µg) onto a 12-15% SDS-PAGE gel.

Western Blotting:

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.

Wash the membrane 3x with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour

at room temperature.

Wash 3x with TBST and develop with an ECL substrate.

Crucial Control: Strip the membrane and re-probe with an antibody for Total Histone H3 to

normalize for loading. A decrease in the H3K27ac signal relative to the Total H3 signal

indicates successful inhibition by A-485.

Troubleshooting Experimental Artifacts: A Logic
Flowchart
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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